molecular formula C14H15NO3S B6421834 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 170466-78-1

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B6421834
CAS No.: 170466-78-1
M. Wt: 277.34 g/mol
InChI Key: HHGCUIHTQQLUBS-UHFFFAOYSA-N
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a complex organic compound that features both phenolic and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.

    Coupling with the phenolic compound: The thiazole derivative is then coupled with 5-ethyl-2,4-dihydroxybenzaldehyde through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.

    Final product formation: The intermediate product undergoes further reactions, such as oxidation or reduction, to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenolic and thiazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methylthiazol-2-yl)ethan-1-one
  • 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)propan-1-one

Uniqueness: 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-9-4-10(12(17)5-11(9)16)13(18)6-14-15-8(2)7-19-14/h4-5,7,16-17H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGCUIHTQQLUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350510
Record name F1930-0029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170466-78-1
Record name F1930-0029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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